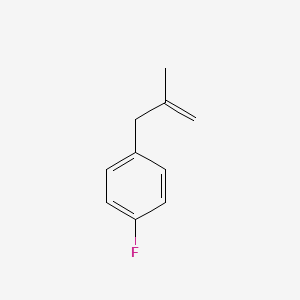

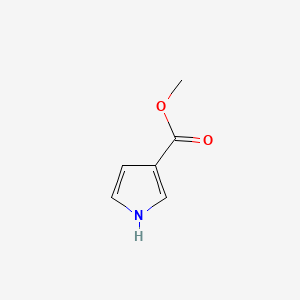

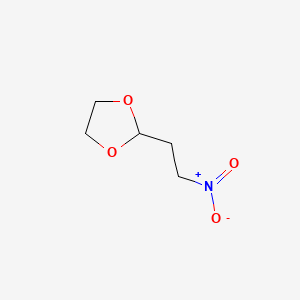

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Microwave-Assisted Synthesis

A novel method for synthesizing urea derivatives using microwave irradiation offers a more efficient pathway compared to conventional heating, highlighting a potential application in creating compounds with similar structures to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Li & Chen, 2008).

Tandem Oxidative Aminocarbonylation-Cyclization

The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem oxidative aminocarbonylation-cyclization process demonstrates a novel approach for creating complex molecules, potentially applicable to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Gabriele et al., 2006).

Carbamate Functionalized Compounds

The synthesis of compounds containing carbamate functions, such as the reaction of methyl carbamates with ethyl acetoacetate, could provide insights into the modification and functionalization of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Velikorodov et al., 2011).

Bioremediation Potential

Enzymatic Hydrolysis of Carbendazim

The isolation of a carbendazim-hydrolyzing enzyme from Nocardioides sp. strain SG-4G, capable of degrading carbendazim to less harmful compounds, underscores the potential of utilizing similar enzymatic pathways for the bioremediation of compounds related to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Pandey et al., 2010).

Advanced Materials Development

Spiro Compounds with Carbamate Groups

The synthesis of new spiro compounds containing a carbamate group offers a glimpse into the development of advanced materials or pharmaceuticals, possibly paving the way for novel applications of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Velikorodov et al., 2010).

properties

IUPAC Name |

methyl N-[(2S)-5-amino-2,3-dihydro-1H-inden-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-10-5-7-2-3-9(12)4-8(7)6-10/h2-4,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQRQQGVLMVAKQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)